molecular formula C5H2ClF7O2 B6594434 2,2,3,3,4,4,4-Heptafluorobutyl chloroformate CAS No. 108156-21-4

2,2,3,3,4,4,4-Heptafluorobutyl chloroformate

Cat. No.: B6594434
CAS No.: 108156-21-4
M. Wt: 262.51 g/mol
InChI Key: BTGGZMZAVPCGMB-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutyl chloroformate is a fluorinated organic compound with the molecular formula C5H2ClF7O2. It is known for its high reactivity and is commonly used in organic synthesis and analytical chemistry. The compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3,4,4,4-Heptafluorobutyl chloroformate can be synthesized through the reaction of heptafluorobutanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction scheme is as follows:

C4F7CH2OH+COCl2C4F7CH2OCOCl+HCl\text{C4F7CH2OH} + \text{COCl2} \rightarrow \text{C4F7CH2OCOCl} + \text{HCl} C4F7CH2OH+COCl2→C4F7CH2OCOCl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and stringent safety protocols due to the use of phosgene, a highly toxic gas. The process is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutyl chloroformate primarily undergoes nucleophilic substitution reactions. It reacts with various nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.

Common Reagents and Conditions

    Amines: Reacts to form carbamates under mild conditions.

    Alcohols: Forms carbonates in the presence of a base such as pyridine.

    Thiols: Produces thiocarbonates under similar conditions as alcohols.

Major Products

The major products of these reactions are the corresponding derivatives of the nucleophiles used. For example, reaction with an amine yields a carbamate, while reaction with an alcohol produces a carbonate.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutyl chloroformate is widely used in scientific research due to its reactivity and stability. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl chloroformate involves the formation of a reactive intermediate that facilitates nucleophilic substitution. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This results in the formation of stable products such as carbamates, carbonates, and thiocarbonates.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutyl acetate
  • 2,2,3,3,4,4,4-Heptafluorobutylamine

Uniqueness

2,2,3,3,4,4,4-Heptafluorobutyl chloroformate is unique due to its high reactivity and ability to form stable derivatives with a wide range of nucleophiles. This makes it a versatile reagent in organic synthesis and analytical chemistry. Its fluorinated nature also imparts unique properties such as high thermal stability and resistance to oxidation, which are not commonly found in non-fluorinated analogs.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF7O2/c6-2(14)15-1-3(7,8)4(9,10)5(11,12)13/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGGZMZAVPCGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895493
Record name 2,2,3,3,4,4,4-Heptafluorobutyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108156-21-4
Record name 2,2,3,3,4,4,4-Heptafluorobutyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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